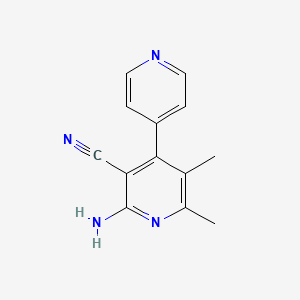

2-Amino-5,6-dimethyl-4,4'-bipyridine-3-carbonitrile

Description

2-Amino-5,6-dimethyl-4,4'-bipyridine-3-carbonitrile is a heterocyclic compound featuring a bipyridine core with amino, cyano, and methyl substituents. Its structural uniqueness arises from the combination of electron-withdrawing (cyano) and electron-donating (amino, methyl) groups, which influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C13H12N4 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-amino-5,6-dimethyl-4-pyridin-4-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H12N4/c1-8-9(2)17-13(15)11(7-14)12(8)10-3-5-16-6-4-10/h3-6H,1-2H3,(H2,15,17) |

InChI Key |

VUKQZRWRXQDYHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=C1C2=CC=NC=C2)C#N)N)C |

Origin of Product |

United States |

Preparation Methods

The synthetic routes for this compound involve the following reactions:

Industrial Production: Unfortunately, specific industrial production methods are not widely documented. laboratory-scale synthesis is feasible.

Laboratory Synthesis: One common method involves the reaction of 2,6-dimethylpyridine-4-carbonitrile with ammonia or an amine in the presence of a suitable catalyst.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of bipyridine compounds exhibit notable antimicrobial properties. For instance, a study synthesized several substituted bipyridine derivatives and evaluated their antibacterial activity against Bacillus subtilis and Trichoderma viride. The results indicated that certain derivatives showed promising inhibition zones, suggesting potential use in developing antimicrobial agents .

Case Study:

In a synthesis involving 2-amino-5,6-dimethyl-4,4'-bipyridine-3-carbonitrile, researchers created novel compounds that were tested against various microbial strains. The most effective compounds achieved inhibition zones exceeding 2.5 cm, indicating strong antibacterial properties .

1.2 Anticancer Properties

The bipyridine moiety has been linked to anticancer activities. A study focused on synthesizing new derivatives incorporating the bipyridine structure and evaluated their cytotoxic effects on breast cancer cell lines (MCF-7). Some derivatives exhibited significant cell-killing effects, with one compound showing better activity than standard chemotherapy drugs .

Data Table: Anticancer Activity of Bipyridine Derivatives

| Compound ID | Structure Type | Inhibition Zone (cm) | Remarks |

|---|---|---|---|

| 1 | Bipyridine | 3.0 | Superior to standard drug |

| 2 | Pyrazole | 2.5 | Moderate activity |

| 3 | Schiff Base | 2.0 | Comparable to standard |

Material Science

2.1 Coordination Chemistry

Bipyridine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. The incorporation of the carbonitrile group enhances the electron-withdrawing properties of the ligand, making it suitable for various catalytic applications.

Case Study:

Research has shown that complexes formed with transition metals using this compound exhibit enhanced catalytic activity in organic transformations, such as cross-coupling reactions .

Mechanism of Action

- The exact mechanism of action remains an area of ongoing research.

- Potential molecular targets and pathways involved need further investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbonitrile Derivatives

Key Observations :

- The bipyridine core in the target compound distinguishes it from monocyclic pyridine or fused quinoline derivatives .

- Methyl groups at positions 5 and 6 enhance steric bulk and lipophilicity compared to dihydro or phenyl substituents in analogs .

- The absence of heteroaromatic moieties (e.g., thiophene in ) may reduce π-stacking interactions but improve metabolic stability.

Key Observations :

- The target compound’s synthesis likely parallels methods used for 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, with methyl substituents introduced via tailored aldehydes .

- Microwave-assisted synthesis (as in for benzo[h]quinoline derivatives) could enhance efficiency but remains unexplored for the bipyridine analog.

Key Observations :

Biological Activity

2-Amino-5,6-dimethyl-4,4'-bipyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The molecular structure of this compound consists of a bipyridine core with amino and cyano functional groups. This configuration is crucial for its biological activity.

| Element | Count |

|---|---|

| Carbon | 13 |

| Hydrogen | 12 |

| Nitrogen | 4 |

Antimicrobial Activity

Research indicates that derivatives of bipyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain bipyridine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The following table summarizes the IC50 values observed in studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 (Colon) | 15.57 ± 1.30 |

| HepG2 (Liver) | 19.12 ± 1.36 | |

| Reference Drug (Harmine) | HCT-116 | 2.40 ± 0.12 |

| HepG2 | 2.54 ± 0.82 |

The compound demonstrated comparable or superior activity against these cancer cell lines compared to the reference drug Harmine, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. The following table illustrates the inhibitory activity against COX enzymes:

| Compound | COX-1 Inhibition (µM) | COX-2 Inhibition (µM) |

|---|---|---|

| This compound | 86.55 | 49.47 |

| Meloxicam (Reference) | 83.68 | 57.14 |

This data suggests that the compound may serve as a dual inhibitor of COX enzymes, contributing to its anti-inflammatory profile .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Docking Studies : A study synthesized various derivatives and performed molecular docking to predict their binding affinities to target enzymes related to cancer and inflammation .

- Cytotoxicity Evaluation : Another research effort evaluated the cytotoxic effects on human cancer cell lines using MTT assays to determine the viability post-treatment with the compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-5,6-dimethyl-4,4'-bipyridine-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Knorr-type condensations or multicomponent reactions. For example, hydrazide hydrazones and phthalimidopyridines can be synthesized using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a precursor in step-efficient processes with yields ranging from 70% to 90% . Reaction parameters like solvent polarity (methanol vs. toluene), temperature (room temperature vs. reflux), and catalyst type (NaOH vs. heterogeneous catalysts) critically affect yield and purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of techniques:

- X-ray crystallography to confirm the pyridine backbone and substituent positions .

- FT-IR to verify the presence of amino (–NH₂) and nitrile (–CN) groups.

- NMR (¹H and ¹³C) to resolve methyl group environments and bipyridine connectivity .

Q. What are the primary spectroscopic properties relevant to its identification in biological systems?

- Methodological Answer : Fluorescence spectroscopy is key. Derivatives of similar carbonitriles exhibit environment-dependent fluorescence (e.g., sensitivity to polarity, viscosity, pH, or cations like Ca²⁺). For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives show spectral shifts in polar solvents, which can be quantified using Stokes shifts or quantum yield calculations .

Advanced Research Questions

Q. How can traditional synthesis methods be optimized to reduce solvent waste and reaction time?

- Methodological Answer : Replace conventional thermal methods with microwave-assisted synthesis . Evidence shows that microwave irradiation reduces reaction times from hours to minutes (e.g., 4 hours in toluene vs. 30 minutes under microwaves) and minimizes solvent use by 50–70% . Catalytic systems like recyclable zeolites or ionic liquids can further enhance atom economy .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for substituted derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use:

- Dynamic NMR to detect tautomeric equilibria in solution.

- DFT calculations to model electronic structures and compare with experimental XRD bond lengths .

- Solvent-variation studies in fluorescence assays to isolate environmental effects .

Q. How do electron-withdrawing/donating substituents affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Methyl groups (electron-donating) enhance nucleophilic aromatic substitution at the 4-position, while nitrile groups (electron-withdrawing) direct electrophilic attacks to the 5- or 6-positions. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the 4-methyl site, as shown in analogous pyridine-carbonitrile systems .

Q. What mechanistic insights explain its fluorescence quenching in the presence of serum albumin?

- Methodological Answer : Fluorescence quenching studies with human serum albumin (HSA) suggest static quenching via binding at Sudlow’s Site I. Use Stern-Volmer plots to calculate binding constants (e.g., ) and molecular docking to identify interactions with HSA residues like Trp-214 .

Key Recommendations for Researchers

- Prioritize microwave synthesis for scalable, eco-friendly production.

- Use computational modeling (DFT, docking) to predict and rationalize experimental outcomes.

- Explore structure-activity relationships by systematically varying substituents (e.g., replacing methyl with methoxy groups) to tune fluorescence or binding properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.